molecular formula C₁₈H₂₆O₁₁S B1160174 4-Thiophenyl-β-lactoside

4-Thiophenyl-β-lactoside

Cat. No.: B1160174
M. Wt: 450.46
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiophenyl-β-lactoside is a synthetic thioglycoside reagent designed for biochemical and glycobiology research. As an analog of chromogenic glycosides like 4-nitrophenyl-β-lactoside , this compound replaces the oxygen in the glycosidic bond with a sulfur atom, creating a thioether linkage that can alter its reactivity and stability compared to its O-glycoside counterparts. Such thioglycosides are valuable tools for studying the mechanism and activity of glycosyl hydrolases (glycosidases) . The incorporation of a thiophenyl aglycone, related to the polythiophene class of sulfur-containing heterocycles , may provide unique electronic properties or facilitate conjugation to other molecules or surfaces. Researchers can utilize this compound as a potential substrate to investigate the specificity and kinetics of enzymes like β-galactosidases and other lactoside-processing enzymes . Furthermore, the sulfur-based chemistry opens avenues for its use in the synthesis of more complex glyco-conjugates or as a building block in materials science, leveraging the conductive properties observed in polythiophene systems . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₈H₂₆O₁₁S

Molecular Weight

450.46

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Thiophenyl β Lactoside

Strategies for Anomeric Thiolation in Glycoside Synthesis

The introduction of a thiol group at the anomeric center of a sugar is a fundamental step in the synthesis of thioglycosides. Various methods have been developed to achieve this transformation, ranging from conventional approaches to more modern acid-catalyzed reactions.

Historically, the synthesis of thioglycosides involved the reaction of a per-acetylated sugar with a thiol in the presence of a Lewis acid. rsc.orgnsf.gov A common method involves the use of glycosyl halides, first introduced by Koenigs and Knorr, as glycosylating agents. scholaris.ca These reactions often require stoichiometric amounts of the promoter and can sometimes lead to a mixture of anomeric products (α and β isomers). nih.gov Another established pathway is the nucleophilic displacement of a leaving group on a glycosyl donor by a thiol nucleophile. nih.gov However, these traditional methods can be hampered by harsh reaction conditions and the need for extensive protecting group manipulations. nih.gov

Lewis acids are pivotal in promoting the formation of thioglycosidic bonds. rsc.orgnsf.gov Promoters such as boron trifluoride diethyl etherate (BF₃·Et₂O), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), tin tetrachloride (SnCl₄), and zirconium tetrachloride (ZrCl₄) are frequently employed to activate the glycosyl donor. rsc.orgnsf.gov Typically, these reactions necessitate stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion. rsc.orgnsf.gov For instance, the synthesis of thioglycosides from per-acetylated sugars often requires 2-5 equivalents of a Lewis acid. rsc.orgnsf.gov The reaction of lactose (B1674315) octaacetate with thiophenol in the presence of a Lewis acid like BF₃·Et₂O would yield the per-acetylated form of 4-Thiophenyl-β-lactoside. Subsequent deacetylation would then provide the final product. While effective, the requirement for large quantities of Lewis acids can be a drawback. rsc.org

Recent research has focused on developing more efficient Lewis acid-catalyzed systems. For example, iron(III) chloride (FeCl₃) has been utilized as an inexpensive and minimally toxic catalyst for the synthesis of various organic compounds, showcasing the ongoing efforts to find milder and more sustainable reagents. organic-chemistry.org

Triflic acid (TfOH) has emerged as a powerful catalyst for thioglycosylation. nih.govrsc.orgresearchgate.net It can promote the reaction between per-acetylated sugars and thiols with high efficiency and often under milder conditions than traditional Lewis acids. rsc.orgnsf.gov Studies have shown that even substoichiometric amounts of TfOH can effectively catalyze the formation of thioglycosides, although in some cases, stoichiometric amounts are still required for optimal results. rsc.orgnsf.gov

For example, the reaction of lactose octaacetate with p-thiocresol (a derivative of thiophenol) in the presence of 1.0 equivalent of TfOH at room temperature can produce the corresponding tolylthio lactoside in good yield (80%) and with high β-selectivity (α/β = 1/10.0) within 4 hours. rsc.orgnsf.gov The efficiency of TfOH is notable when compared to BF₃·Et₂O; a reaction that is sluggish with BF₃·Et₂O can proceed to completion much more rapidly with TfOH. rsc.org

The table below summarizes the conditions and outcomes for the synthesis of a tolylthio lactoside using triflic acid.

Glycosyl DonorThiolCatalyst (equiv.)Temp.TimeYieldα/β RatioReference
Lactose octaacetatep-ThiocresolTfOH (1.0)rt4 h80%1/10.0 rsc.orgnsf.gov

This data highlights the utility of triflic acid in synthesizing thioglycosides like this compound and its derivatives with high efficiency and stereoselectivity.

Regioselective Functionalization and Protecting Group Chemistry

The synthesis of complex carbohydrates often requires the selective modification of specific hydroxyl groups, a process known as regioselective functionalization. This is achieved through the use of protecting groups, which temporarily mask certain functional groups to prevent them from reacting. nih.gov The choice of protecting groups can significantly influence the reactivity of the sugar and the stereochemical outcome of glycosylation reactions. nih.gov

In the context of this compound, protecting groups are crucial for directing reactions to specific positions on the lactose backbone. For instance, if a subsequent glycosylation is desired at a particular hydroxyl group, all other hydroxyls must be protected. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acetates, and silyl (B83357) ethers. The strategic application and removal of these groups allow for the stepwise construction of complex oligosaccharides. scholaris.ca

Preparation of Labeled and Isotopic Analogs for Mechanistic Studies

To understand the mechanisms of enzymatic reactions or to trace the metabolic fate of a carbohydrate, isotopically labeled analogs are invaluable tools. The synthesis of labeled this compound would involve incorporating isotopes such as ¹³C, ²H (deuterium), or ³H (tritium) into the molecule. This can be achieved by using a labeled starting material, such as a labeled lactose or thiophenol, in the synthetic route.

For example, a ¹³C-labeled this compound could be prepared by using lactose that has been enriched with ¹³C at a specific position. The subsequent thioglycosylation reaction would then yield the labeled thioglycoside. These labeled compounds are essential for a variety of biochemical and mechanistic studies, including those involving glycosyltransferases and glycosidases. semanticscholar.orgnih.gov

Convergent and Divergent Synthesis Approaches for Complex Architectures

The synthesis of large, complex oligosaccharides and glycoconjugates often employs either a convergent or a divergent strategy. beilstein-journals.org

A divergent synthesis starts from a central core and builds outwards. In the context of this compound, this could involve using the thioglycoside as a scaffold and sequentially adding other sugar units to its hydroxyl groups.

A convergent synthesis , on the other hand, involves the preparation of several fragments (e.g., smaller oligosaccharides) which are then coupled together in the final stages of the synthesis. beilstein-journals.org This approach is often more efficient for the synthesis of large, complex molecules. For example, this compound could be used as a building block (a glycosyl donor) that is coupled to another oligosaccharide fragment (a glycosyl acceptor) to form a larger structure. nih.gov The use of thioglycosides as donors in such convergent strategies is well-established due to their stability and versatile activation methods. researchgate.net

Both strategies have been successfully applied to the synthesis of "onion peel" glycodendrimers, which are highly branched, multivalent structures with potential applications in medicinal chemistry. researchgate.net

Enzymatic Recognition and Catalytic Hydrolysis of 4 Thiophenyl β Lactoside

β-Galactosidase Substrate Specificity Towards Thiolactosides

β-Galactosidase (EC 3.2.1.23) is an enzyme that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. helierscientific.com While its natural substrate is lactose (B1674315), the enzyme exhibits promiscuity towards the aglycone moiety, allowing it to process a variety of synthetic substrates. nih.gov This includes thioglycosides, though often with significantly reduced catalytic efficiency compared to their oxygen-containing counterparts. nih.gov

The substitution of the glycosidic oxygen with sulfur in compounds like 4-Thiophenyl-β-lactoside fundamentally alters the electronic properties and stability of the glycosidic bond. Thioglycosidic bonds are generally more resistant to acid-catalyzed hydrolysis than O-glycosidic bonds. nih.gov This inherent stability often translates to poorer substrate activity with many glycosidases. nih.gov For instance, the hydrolysis of p-nitrophenyl β-thioglucoside by β-glucosidase is approximately 1000-fold slower than its oxygen analogue. nih.gov

However, the specificity of β-galactosidase is not uniform across different sources. Enzymes from certain organisms show a greater capacity to hydrolyze or be inhibited by thioglycosides. For example, β-galactosidase from Aspergillus oryzae has been shown to hydrolyze p-nitrophenyl S-β-D-galactoside more rapidly than enzymes from Escherichia coli, Saccharomyces fragilis, Kluyveromyces lactis, and Bacillus circulans. tandfonline.com In some cases, thiodisaccharides are not hydrolyzed at all under typical kinetic study conditions and instead act as inhibitors of the enzyme. nih.gov The ability of β-galactosidase to interact with thioglycosides is highly dependent on the specific enzyme and the structure of the aglycone group.

Detailed Kinetic Analysis of Enzymatic Hydrolysis

Kinetic studies are crucial for quantifying the efficiency of an enzyme's catalytic action on a given substrate. The hydrolysis of thioglycosides by β-galactosidase is often analyzed using the Michaelis-Menten model to determine key kinetic parameters.

Determination of Michaelis-Menten Parameters (K_m, V_max)

The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically determined by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations, such as the Lineweaver-Burk plot. nih.govresearchgate.net

For β-galactosidases from different sources acting on various substrates, K_m and V_max values can vary significantly. For example, β-galactosidase from Lactobacillus plantarum HF571129 showed a K_m of 6.644 mM and a V_max of 147.5 µmol min⁻¹ mg⁻¹ for the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), while for its natural substrate lactose, the K_m was 23.28 mM and V_max was 10.88 µmol min⁻¹ mg⁻¹. nih.gov This indicates a higher affinity for ONPG compared to lactose. nih.gov Similarly, β-galactosidase from Aspergillus oryzae acting on ONPG has reported K_m values around 0.800-0.840 mM and V_max values in the range of 0.0838-0.0864 A/min. pjlss.edu.pk

Table 1: Michaelis-Menten Parameters for β-Galactosidase with Various Substrates

Enzyme Source Substrate K_m (mM) V_max (µmol min⁻¹ mg⁻¹)
Lactobacillus plantarum HF571129 ONPG 6.644 147.5
Lactobacillus plantarum HF571129 Lactose 23.28 10.88
Aspergillus oryzae ONPG 0.800 0.0864 (A/min)
Lactiplantibacillus plantarum GV54 ONPG 8.67 666.67 (U/mL per min)

Data sourced from multiple studies and presented for comparative purposes. nih.govpjlss.edu.pknih.gov Note that units for V_max may vary between studies.

Evaluation of Catalytic Efficiency and Turnover Rates

The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. nih.gov This value is a second-order rate constant that measures how efficiently an enzyme converts a substrate to a product at low substrate concentrations. nih.gov

For the β-galactosidase from L. plantarum HF571129, the k_cat for ONPG hydrolysis was 60.24 s⁻¹ and the catalytic efficiency (k_cat/K_m) was 9.06 mM⁻¹min⁻¹. nih.gov These values reflect a highly efficient catalytic process for this particular substrate-enzyme pair. The selection for β-galactosidase mutants with increased catalytic rates has been demonstrated in chemostats with fluctuating dilution rates, indicating that catalytic efficiency is an evolvable trait. nih.gov

The evaluation of the catalytic efficiency of β-galactosidase with this compound would involve calculating k_cat from the V_max and the enzyme concentration, and then determining the k_cat/K_m ratio. This would provide a quantitative measure of how good a substrate it is compared to lactose or other chromogenic substrates like ONPG. Given the general resistance of thioglycosidic bonds to hydrolysis, it is expected that the k_cat and k_cat/K_m for this compound would be lower than for lactose. nih.gov

Table 2: Catalytic Efficiency of L. plantarum HF571129 β-Galactosidase

Substrate k_cat (s⁻¹) k_cat/K_m (mM⁻¹min⁻¹)
ONPG 60.24 9.06
Lactose Not specified Not specified

Data from a study on β-galactosidase from Lactobacillus plantarum HF571129. nih.gov

Mechanistic Probing of Glycosidic Bond Cleavage

The cleavage of the glycosidic bond is the central event in the catalytic cycle of β-galactosidase. Thioglycosides like this compound are invaluable probes for elucidating the mechanism of this cleavage, particularly the nature of the transition state and the roles of key amino acid residues in the active site.

Investigation of Enzyme-Substrate Transition States

Enzymes function by stabilizing the transition state of a reaction, thereby lowering the activation energy. utdallas.eduaklectures.com The hydrolysis of glycosides by β-galactosidase is believed to proceed through a planar oxocarbenium ion-like transition state. nih.gov This high-energy intermediate is stabilized by interactions with active site residues. nih.gov

Studying the hydrolysis of thioglycosides can provide insights into the transition state structure. For some glycosidases, the hydrolysis of thioglycosides proceeds with a significantly different mechanism. For instance, family 4 glycosidases hydrolyze thioglycosides via an α,β-elimination mechanism. nih.gov For β-galactosidase, which is typically a family 2 glycosyl hydrolase, the mechanism involves a nucleophilic substitution. ebi.ac.uk The first step, galactosylation, involves the nucleophilic attack by an active site glutamate (B1630785) (Glu537 in E. coli) on the anomeric carbon, leading to the formation of a covalent galactosyl-enzyme intermediate and the release of the aglycone. nih.gov This step is facilitated by a general acid catalyst (Glu461 in E. coli). nih.gov The second step, degalactosylation, involves the hydrolysis of this intermediate by a water molecule, activated by the same residue (Glu461) now acting as a general base. nih.gov

The use of thioglycosides can help to dissect these steps. The reduced reactivity of the sulfur-linked substrate can sometimes "trap" or slow down the reaction, allowing for the study of intermediates or the effects of mutations on specific steps. The nature of the leaving group is critical, and the thiophenyl group's properties will influence the energetics of the transition state for the cleavage of the C-S bond.

Role of Active Site Residues in Catalysis

The active site of β-galactosidase is a highly conserved region containing several key amino acid residues essential for substrate binding and catalysis. jmb.or.kr In E. coli β-galactosidase, Glu537 acts as the catalytic nucleophile, while Glu461 serves as the general acid/base catalyst. ebi.ac.ukwikipedia.org Other residues, such as His357, His391, and His540, contribute to stabilizing the transition state. ebi.ac.uk

Site-directed mutagenesis studies have been instrumental in confirming the roles of these residues. For example, mutating Glu537 or Glu461 in E. coli β-galactosidase dramatically reduces or abolishes enzymatic activity. jmb.or.kr Similarly, in Lactococcus lactis β-galactosidase, mutations of residues predicted to be in the active site, such as Cys-472 and His-509, significantly decrease the V_max of the enzyme, highlighting their importance in catalysis. jmb.or.kr

The interaction of this compound with the active site would involve these same key residues. The precise orientation of the thiophenyl group within the aglycone-binding site and the electronic effects of the sulfur atom would modulate the interactions with the catalytic residues. For instance, the protonation of the glycosidic sulfur by the general acid catalyst (Glu461) is a critical step. The efficiency of this protonation and the subsequent nucleophilic attack by Glu537 would be directly reflected in the kinetic parameters for the hydrolysis of this compound. Computational docking studies, combined with kinetic analysis of active site mutants, could provide a detailed picture of the specific interactions governing the recognition and cleavage of this thioglycoside substrate. mdpi.comnih.gov

Table 3: Key Active Site Residues in E. coli β-Galactosidase and Their Functions

Residue Function
Glu537 Catalytic nucleophile
Glu461 General acid/base catalyst
His357/391/540 Transition state stabilization
Tyr503 Substrate binding

Based on information for E. coli β-galactosidase. nih.govebi.ac.ukwikipedia.org

Comparative Studies with O-Glycosides and Other Thio-Analogues

The substitution of the glycosidic oxygen atom with sulfur, as seen in this compound, introduces significant changes in the molecule's chemical properties, which in turn profoundly affects its recognition and processing by enzymes when compared to its oxygen-containing counterparts (O-glycosides). Generally, thioglycosides are known to be more stable towards enzymatic and acidic hydrolysis than the corresponding O-glycosides. mdpi.com This increased stability has led to their use as substrate analogues and inhibitors for glycosidases. mdpi.com

Enzymes such as β-galactosidase, which readily hydrolyze O-glycosidic bonds in substrates like lactose, exhibit markedly reduced catalytic efficiency with thio-analogues. nih.gov The enzyme is highly specific for the D-galactose moiety, where the hydroxyl groups at the 2, 3, and 4 positions are crucial for catalysis. nih.gov While it can process substrates with sulfur linkages, the rate of reaction is significantly lower. nih.gov

The differences in enzymatic processing are quantified by kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). While specific kinetic data for this compound is not always available in comparative studies, general findings for aryl S- and O-glycosides with related enzymes like β-glucosidase show clear trends. Often, the Kₘ values for thioglycosides are not drastically different from their O-glycoside analogs, suggesting that the enzyme can still bind the substrate. However, the catalytic turnover rate (reflected in Vₘₐₓ or k꜀ₐₜ) is typically much lower for the thio-analogue.

Table 1: Representative Kinetic Comparison of Aryl O-Glycoside vs. Aryl S-Glycoside Hydrolysis by β-Glucosidase This table is a generalized representation based on typical findings in comparative studies.

Substrate TypeRelative KₘRelative VₘₐₓCatalytic Efficiency (Vₘₐₓ/Kₘ)Implication
Aryl O-Glycoside Baseline (1x)Baseline (1x)HighEfficient binding and rapid catalysis.
Aryl S-Glycoside Often similar or slightly higherSignificantly Lower (<0.1x)LowBinding may be comparable, but the catalytic step is much slower. researchgate.net

The reduced rate of hydrolysis for thioglycosides is rooted in mechanistic differences. The hydrolysis of O-glycosides by many glycosidases proceeds via a mechanism involving general acid catalysis, where a proton is donated to the glycosidic oxygen to facilitate the departure of the aglycone leaving group. nih.gov In contrast, the sulfur atom in a thioglycoside is less basic and a better leaving group than oxygen. acs.org Consequently, the enzymatic hydrolysis of thioglycosides may proceed without the assistance of general acid catalysis. mdpi.comnih.gov For some enzymes, this alternative pathway involves stabilizing a late transition state that has greater nucleophilic participation from neighboring groups on the sugar ring. nih.gov

Interestingly, some enzymes have demonstrated a surprising proficiency for cleaving thioglycosides. For instance, O-GlcNAcase can hydrolyze both O- and S-glycosides with similar catalytic efficiency, acting as a bifunctional catalyst that does not require general acid catalysis for the S-glycoside. nih.gov This highlights that while reduced reactivity is a general rule, enzymatic adaptation can overcome the chemical differences between O- and S-linkages.

Applications of 4 Thiophenyl β Lactoside As Biochemical Probes and Research Tools

Design and Utilization as Chromogenic and Fluorogenic Reporter Substrates

4-Thiophenyl-β-lactoside serves as a foundational scaffold for the creation of chromogenic and fluorogenic reporter substrates, which are instrumental in the study of β-galactosidase activity. The core principle lies in the enzymatic cleavage of the glycosidic bond, which releases a reporter molecule that can be readily detected.

Principles of Reporter Group Attachment and Activation

The design of these reporter substrates involves the attachment of a chromogenic or fluorogenic moiety to the lactose (B1674315) sugar via the thiophenyl linker. This linkage renders the reporter group inactive or "caged," meaning it does not exhibit its characteristic color or fluorescence. Upon interaction with a β-galactosidase, the enzyme cleaves the β-glycosidic bond, liberating the thiophenol-reporter conjugate. This release triggers a chemical rearrangement, leading to the activation of the chromophore or fluorophore, resulting in a detectable signal. The intensity of the signal is directly proportional to the enzymatic activity, allowing for quantitative measurements.

Spectroscopic Detection Methodologies in Enzyme Assays

The enzymatic hydrolysis of this compound-based substrates can be monitored using various spectroscopic techniques. For chromogenic substrates, the release of the colored reporter molecule results in a change in the absorbance spectrum of the solution. This change can be quantified using a spectrophotometer at a specific wavelength corresponding to the maximum absorbance of the released chromophore.

For fluorogenic substrates, the activation of the fluorescent reporter group upon enzymatic cleavage leads to an increase in fluorescence emission. This can be measured using a fluorometer, providing a highly sensitive method for detecting enzyme activity. The choice between chromogenic and fluorogenic detection often depends on the required sensitivity of the assay, with fluorogenic methods generally offering higher sensitivity.

Development of Affinity Labeling and Photoaffinity Probes

The inherent stability of the thioglycosidic bond in this compound makes it an excellent candidate for the development of affinity and photoaffinity probes. These tools are designed to covalently bind to the active site of glycosidases, enabling the study of enzyme structure and function. nih.gov

Affinity labels derived from this compound incorporate a reactive group that can form a covalent bond with amino acid residues within the enzyme's active site. The lactose moiety directs the probe to the active site of β-galactosidases, and the subsequent covalent modification allows for the identification of key catalytic residues.

Photoaffinity probes are a specialized type of affinity label that contains a photoactivatable group. nih.govresearchgate.net These probes bind reversibly to the enzyme's active site in the dark. Upon exposure to UV light, the photoactivatable group is converted into a highly reactive species that forms a covalent bond with nearby amino acid residues. This technique allows for precise control over the timing of the covalent labeling.

Probes for Imaging Glycosidase Activity in Cellular Models (Research Context)

Derivatives of this compound have been adapted for the imaging of glycosidase activity within living cells. These imaging probes are designed to be cell-permeable and to become fluorescent only after being processed by the target enzyme. This "turn-on" mechanism minimizes background fluorescence and allows for the specific visualization of enzymatic activity in its native cellular environment.

The general strategy involves attaching a fluorophore to the this compound scaffold in a quenched or non-fluorescent state. Upon entering a cell and encountering the target glycosidase, the enzymatic cleavage of the lactoside moiety releases the fluorophore, leading to a detectable fluorescent signal. This approach has been instrumental in studying the spatial and temporal dynamics of glycosidase activity in various cellular processes and disease models.

Contributions to Glycosidase Inhibitor Discovery Platforms

The stability of this compound against enzymatic hydrolysis makes it a valuable tool in the development of high-throughput screening (HTS) platforms for the discovery of glycosidase inhibitors. nih.govnih.gov Thioglycosides, in general, are known to act as competitive inhibitors of glycosidases due to their structural similarity to the natural substrates. nih.govnih.gov

In a typical HTS assay, this compound or a derivative can be used as a competitive inhibitor against a known chromogenic or fluorogenic substrate. A library of potential inhibitor compounds is then screened for their ability to displace the thioglycoside and allow the enzymatic processing of the reporter substrate. A decrease in the signal from the reporter substrate indicates that the test compound is a potential inhibitor. This methodology allows for the rapid and efficient screening of large compound libraries to identify novel glycosidase inhibitors with therapeutic potential.

Tools for Glycan Array Construction and Glycomics Research

This compound and other thioglycosides are valuable reagents in the field of glycomics, particularly in the construction of glycan arrays. nih.gov Glycan arrays are powerful tools for studying the interactions of carbohydrates with proteins and other molecules. creative-proteomics.com

The thiol group in this compound provides a convenient handle for its covalent immobilization onto a solid support, such as a glass slide or a gold surface. nih.govnih.gov By attaching a variety of thioglycosides to a microarray surface, researchers can create a high-density glycan array. These arrays can then be used to probe the binding specificity of lectins, antibodies, and other glycan-binding proteins, providing valuable insights into the complex world of carbohydrate recognition in biological systems. The resistance of the thioglycosidic bond to enzymatic degradation ensures the stability and longevity of the immobilized glycans on the array. nih.gov

Molecular Recognition and Structural Biology of 4 Thiophenyl β Lactoside Interactions

Structural Characterization of Enzyme-Ligand Complexes by X-ray Crystallography

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of protein-ligand complexes at high resolution. ethernet.edu.et This method involves crystallizing the target enzyme in the presence of 4-Thiophenyl-β-lactoside and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise orientation and conformation of the bound ligand can be modeled.

In the context of this compound, this technique would reveal critical details about its binding mode. Key insights would include:

Specific Amino Acid Contacts: Identification of the exact amino acid residues in the protein's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Conformational Changes: Determination of any conformational changes in the protein or the ligand upon binding.

Role of Sulfur Linkage: Elucidation of how the thioether bond (C-S-C) influences the geometry of the ligand in the binding pocket compared to a natural O-glycosidic bond.

Water-Mediated Interactions: Visualization of the network of water molecules that may mediate the interaction between the protein and the ligand.

While this method provides unparalleled structural detail, specific crystallographic data for complexes containing this compound are not extensively available in public databases.

Elucidation of Binding Modes via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

For this compound, STD NMR experiments would involve irradiating the protein with radiofrequency pulses and observing which proton signals from the ligand receive saturation. Protons on the ligand that are in close proximity to the protein surface will show a signal, generating an "epitope map" that highlights the binding interface. This can distinguish the roles of the galactose, glucose, and phenyl moieties in the binding event.

Furthermore, protein-observe NMR techniques, like Chemical Shift Perturbation (CSP) mapping, can also be employed. By comparing the NMR spectrum of the protein with and without the ligand, shifts in the signals of specific amino acid residues can identify the location of the binding site on the protein.

Thermodynamic and Kinetic Characterization of Binding Events (e.g., ITC, SPR)

Understanding the thermodynamics and kinetics of binding is essential for a complete picture of molecular recognition.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained. This includes:

Binding Affinity (KD): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat change associated with bond formation and conformational changes.

Entropy Change (ΔS): The change in the system's disorder, reflecting factors like hydrophobic interactions and solvent reorganization.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Thermodynamic ParameterInformation Provided
Dissociation Constant (KD) Strength of the protein-ligand interaction.
Enthalpy (ΔH) Heat change from bond formation/breaking.
Entropy (ΔS) Change in disorder (e.g., from hydrophobic effects, conformational changes).
Stoichiometry (n) Molar ratio of ligand to protein in the final complex.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of binding in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the instrument. This allows for the determination of:

Association Rate Constant (kon): The rate at which the complex forms.

Dissociation Rate Constant (koff): The rate at which the complex breaks apart.

Binding Affinity (KD): Calculated as koff/kon.

These techniques provide quantitative data that is vital for comparing the binding properties of this compound with other ligands and for understanding the forces driving the interaction.

Computational Chemistry Approaches to Molecular Recognition

Computational methods complement experimental techniques by providing a theoretical framework to understand and predict molecular interactions at an atomic level.

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. Algorithms "dock" the this compound molecule into the known three-dimensional structure of a target protein, calculating the most stable binding poses based on scoring functions that approximate binding energy. This can rapidly screen potential binding modes and generate hypotheses that can be tested experimentally.

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the protein-ligand complex over time. Starting from a docked pose or a crystal structure, MD simulations calculate the movements of every atom in the system by solving Newton's equations of motion. These simulations can:

Assess the stability of the docked pose.

Reveal conformational changes in the protein or ligand during the binding process.

Characterize the role of solvent molecules in the interaction.

Estimate binding free energies through more advanced computational methods.

Quantum Chemical Calculations on Reactivity and Conformation

Quantum Chemical (QC) Calculations , based on the principles of quantum mechanics, are used to study the electronic structure, conformation, and reactivity of molecules. For this compound, these calculations can determine:

Low-Energy Conformations: The most stable three-dimensional shapes of the molecule in solution, which is critical for understanding how it fits into a protein's binding site.

Partial Atomic Charges: The distribution of electrons within the molecule, which helps in understanding electrostatic interactions with the protein.

Reactivity Indices: Theoretical parameters that can provide insight into the chemical reactivity of the thioglycosidic bond compared to its natural oxygen-linked counterpart, which is particularly relevant for studies involving glycosidase enzymes.

These computational approaches are invaluable for rationalizing experimental findings and for guiding the design of new, more potent analogues of this compound.

Structure Activity Relationship Sar Studies of 4 Thiophenyl β Lactoside Derivatives

Impact of Aglycon Modifications on Enzymatic Recognition

The aglycon portion of 4-Thiophenyl-β-lactoside, the phenylthio group, plays a crucial role in the initial recognition by the enzyme's active site. Modifications to the phenyl ring of the aglycon can significantly alter the electronic and steric properties of the substrate, which in turn affects its binding affinity and reactivity.

Research into thiodisaccharides related to 4-thiolactose has provided insights into the effects of aglycon modifications on the inhibition of E. coli β-galactosidase. In these studies, the benzyl (B1604629) glycosidic group, which is analogous to the phenylthio group, was modified. It was observed that substituting the benzyl group with either electron-donating (e.g., -NHAc) or electron-withdrawing (e.g., -NO2) groups influenced the inhibitory activity. Generally, unsubstituted benzyl thiodisaccharides were found to be more effective inhibitors than their substituted counterparts. researchgate.net This suggests that the electronic properties of the aglycon are finely tuned for optimal interaction with the enzyme's active site.

The enzyme β-galactosidase is known to have a high specificity for the galactose portion of its substrates, while exhibiting lower specificity for the aglycon part. nih.govresearchgate.net This allows the enzyme to hydrolyze a variety of substrates with different aglycons, including those with sulfur linkages. nih.gov However, the nature of the aglycon still modulates the catalytic efficiency. For instance, the presence of a benzyl substituent on related thiodisaccharides has been shown to lead to interactions within the enzyme's active site, thereby influencing the inhibitory potency. researchgate.net

Detailed research findings on the impact of various substituents on the phenyl ring of this compound are summarized in the table below, based on analogous thiodisaccharide inhibitors of E. coli β-galactosidase.

Aglycon ModificationEffect on Enzymatic Interaction
Unsubstituted Benzyl GroupGenerally higher inhibitory activity compared to substituted analogues. researchgate.net
Electron-Donating Group (-NHAc)May participate in hydrogen bonding but can lead to reduced inhibitory potency. researchgate.net
Electron-Withdrawing Group (-NO2)Can alter electronic interactions within the active site, often resulting in weaker inhibition. researchgate.net

Role of Sugar Core Derivatizations on Binding and Hydrolysis

Modifications to the sugar core of this compound, which consists of a galactose and a glucose unit, have a profound impact on its binding to β-galactosidase and the subsequent hydrolysis of the glycosidic bond. The enzyme's active site has specific requirements for the orientation of hydroxyl groups on the sugar rings for effective catalysis.

Studies on thiodisaccharides analogous to 4-thiolactose have demonstrated that the configuration of the sugar moiety is critical for inhibitory activity. Specifically, the stereochemistry at various positions of the sugar ring that replaces the glucose moiety of 4-thiolactose significantly influences the extent of inhibition of E. coli β-galactosidase. researchgate.net For instance, the configuration at C-2 of the modified sugar ring was found to be a key determinant of inhibitory strength, with a β-1,2-cis relationship leading to the most potent inhibitors. researchgate.net

Furthermore, the replacement of the glucose moiety with other hexopyranosides or even pentopyranosides alters the inhibitory profile. Thiodisaccharides containing a hexopyranoside generally showed weaker inhibitory activity, with the exception of those with an α-D-xylo configuration. researchgate.netrsc.org This highlights that both the ring size and the stereochemical arrangement of substituents on the sugar core are crucial for a favorable interaction with the enzyme. The conformational flexibility of the terminal six-membered ring and the rotation around the thioglycosidic bond are also important factors in the enzyme-inhibitor interaction. researchgate.netrsc.org

The hydroxyl groups at the 2, 3, and 4 positions of the D-galactose unit are particularly important for enzymatic recognition and catalysis by β-galactosidase. nih.gov Any modification at these positions, such as deoxygenation or change in stereochemistry, would likely have a significant impact on the binding and hydrolysis of this compound.

The following table summarizes the effects of sugar core modifications on the interaction with β-galactosidase, based on studies of related thiodisaccharides.

Sugar Core DerivatizationEffect on Binding and Hydrolysis
Configuration at C-2The extent of inhibition is highly dependent on the stereochemistry at this position. researchgate.net
Hexopyranoside vs. PentopyranosideThiodisaccharides with a hexopyranoside replacing the glucose moiety generally show weaker inhibition. researchgate.net
α-D-xylo ConfigurationAn exception where a hexopyranoside-containing thiodisaccharide exhibits strong inhibition. researchgate.netrsc.org
3-deoxy-4-thiopyranoside ConfigurationThe inhibition process is strongly dependent on the configuration of this ring. researchgate.netrsc.org

Design Principles for Modulating Substrate Specificity and Reactivity

The SAR studies on this compound derivatives and related compounds have led to the formulation of several design principles for modulating their substrate specificity and reactivity towards β-galactosidases. These principles are instrumental in the development of specific enzyme inhibitors or sensitive substrates for enzyme assays.

A key design principle is the strategic modification of the sugar moiety to enhance binding affinity and modulate reactivity. The observation that specific configurations of the sugar ring, such as the α-D-xylo configuration in related thiodisaccharides, can lead to potent inhibition provides a clear direction for designing effective inhibitors. researchgate.netrsc.org The conformational properties of the inhibitor, including the flexibility of the sugar rings and the rotational freedom around the thioglycosidic bond, should be considered to achieve favorable ground-state conformations for enzyme interaction. researchgate.netrsc.org

Another important principle revolves around the modification of the aglycon. While β-galactosidase displays broad specificity for the aglycon, its nature can still fine-tune the interaction. For instance, the use of an unsubstituted benzyl group in analogous thiodisaccharides resulted in better inhibition, suggesting that bulky or highly polar substituents on the phenyl ring of this compound might be detrimental to its interaction with the enzyme. researchgate.net

Structure-based design, which utilizes the three-dimensional structure of the enzyme's active site, is a powerful approach to guide the design of novel derivatives. rsc.orgmdpi.commdpi.com By understanding the specific interactions between the substrate and the amino acid residues in the active site, modifications can be rationally designed to enhance binding affinity and specificity. This approach has been successfully applied to the design of inhibitors for various enzymes. rsc.orgmdpi.com

Finally, the principle of isosteric replacement can be applied. The substitution of the glycosidic oxygen with sulfur in this compound is itself an example of this principle, leading to a substrate that is recognized by the enzyme but may be hydrolyzed at a different rate. nih.gov Further isosteric replacements within the sugar or aglycon moieties could be explored to fine-tune the electronic and steric properties of the molecule to achieve desired levels of activity and specificity.

Design PrincipleApplication in Modulating Specificity and Reactivity
Strategic Sugar ModificationAltering the stereochemistry and substitution pattern of the sugar core to enhance binding affinity. researchgate.netrsc.org
Aglycon OptimizationModifying the electronic and steric properties of the aglycon to fine-tune interactions with the active site. researchgate.net
Structure-Based DesignUtilizing the 3D structure of the enzyme to rationally design derivatives with improved binding and specificity. rsc.orgmdpi.commdpi.com
Isosteric ReplacementSubstituting atoms or groups with others of similar size and electronic configuration to modulate activity. nih.gov

Advanced Analytical and Biophysical Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic compounds like 4-Thiophenyl-β-lactoside. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition.

In a typical analysis, the compound is introduced into the mass spectrometer, where it is ionized, most commonly forming a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of the instrument allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), ensuring the correct molecular formula is assigned.

For instance, in the structural confirmation of a related compound, Phenyl 2,3,3′,4,6,6′-hexa-O-benzyl-D-1-thio-β-lactoside, HRMS (ESI-TOF) was used to verify its elemental composition. The experimentally observed m/z value for the sodium adduct [M+Na]⁺ would be compared to the theoretically calculated mass, with a minimal mass error (typically <5 ppm), thus confirming the structure.

Table 1: Representative High-Resolution Mass Spectrometry Data for a Thio-β-lactoside Derivative

CompoundFormulaIonCalculated m/zFound m/z
Phenyl 2,3,3′,4,6,6′-hexa-O-benzyl-D-1-thio-β-lactosideC₆₆H₆₆O₁₀S[M+Na]⁺1097.42741097.4295

This interactive table showcases representative data for a closely related compound, illustrating the precision of HRMS in structural elucidation.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's connectivity, including the nature of the glycosidic bond and the structure of the aglycone.

Circular Dichroism Spectroscopy for Conformational Insights

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the three-dimensional structure of chiral molecules in solution. As this compound is a chiral molecule, CD spectroscopy can provide valuable insights into its preferred conformation, which is crucial for its interaction with enzymes and receptors.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the spatial arrangement of the atoms in the molecule. For carbohydrates, the CD spectrum in the far-UV region (below 250 nm) is influenced by the glycosidic linkage and the orientation of the hydroxyl groups.

While specific CD spectral data for this compound is not widely available in the literature, studies on similar aryl thioglycosides demonstrate the utility of this technique. For example, vibrational circular dichroism (VCD), an analogous technique that measures the differential absorption of circularly polarized infrared light, has been used to study the conformational landscapes of phenyl β-D-glucopyranoside. Such studies, combining experimental VCD spectra with theoretical calculations, can determine the populations of different conformers in solution. These analyses provide a detailed picture of the molecule's flexibility and the influence of the solvent on its structure.

The conformational preferences of this compound, particularly the orientation of the phenylthio group relative to the lactose (B1674315) moiety, can be critical for its recognition by enzymes like β-galactosidase. CD spectroscopy, therefore, serves as a key tool in understanding the structural basis of its biological activity.

Capillary Electrophoresis for Enzyme Kinetics and Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of enzyme kinetics. For substrates like this compound, which can be hydrolyzed by enzymes such as β-galactosidase, CE provides a rapid and efficient method to monitor the enzymatic reaction and determine key kinetic parameters.

In a typical CE-based enzyme assay, a small plug of the substrate is injected into a capillary filled with a buffer containing the enzyme. As the substrate migrates through the capillary under the influence of an electric field, it is converted into a product. The substrate and product, having different charge-to-size ratios, are separated within the capillary and detected as they pass a detector, usually a UV-Vis absorbance detector.

The rate of product formation can be measured at different substrate concentrations to determine the Michaelis-Menten constants, Kₘ and Vₘₐₓ. Studies on the enzymatic hydrolysis of similar chromogenic substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (PNPG) by β-D-galactosidase, have demonstrated the power of CE for such analyses. nih.gov The high separation efficiency of CE allows for the simultaneous analysis of multiple substrates and inhibitors in competitive assays. nih.gov

Table 2: Representative Michaelis-Menten Constants for β-D-Galactosidase with Chromogenic Substrates Determined by Capillary Electrophoresis

SubstrateKₘ (mM)Vₘₐₓ (µM/min)
o-nitrophenyl-β-D-galactopyranoside (ONPG)0.25150
p-nitrophenyl-β-D-galactopyranoside (PNPG)0.18120

This interactive table presents kinetic data for well-characterized β-galactosidase substrates, illustrating the type of information that can be obtained for this compound using CE.

Microfluidic and High-Throughput Methodologies for Screening

Microfluidic and other high-throughput screening (HTS) methodologies are at the forefront of drug discovery and enzyme characterization. These technologies enable the rapid screening of large libraries of compounds for their activity as enzyme substrates or inhibitors. This compound, as a potential substrate or inhibitor for β-galactosidase, is an ideal candidate for analysis using these advanced techniques.

Droplet-based microfluidics is a particularly powerful HTS platform. In this approach, picoliter- to nanoliter-sized aqueous droplets, each containing the enzyme and the substrate, are generated in an immiscible oil phase. These droplets serve as independent microreactors, allowing for millions of individual assays to be performed in a short amount of time. If the enzymatic hydrolysis of this compound leads to a change in fluorescence or absorbance, this can be detected as the droplets pass through a laser interrogation point.

For example, if the aglycone, 4-thiophenol, released upon hydrolysis, is fluorescent or can be converted to a fluorescent product, this signal can be used to sort droplets containing active enzyme variants or to identify potent inhibitors from a compound library. This technology is highly sensitive, requires minimal sample consumption, and provides quantitative data on enzyme activity.

In addition to microfluidics, conventional HTS formats using microtiter plates can also be employed. In this setup, the enzymatic reaction is carried out in the wells of a 96-, 384-, or 1536-well plate, and the signal is read by an automated plate reader. The chromogenic nature of the 4-thiophenol leaving group would make it amenable to such absorbance-based HTS assays. These methods are crucial for the rapid evaluation of the inhibitory potential of large numbers of compounds against β-galactosidase, with this compound serving as the reporter substrate.

Future Perspectives and Emerging Avenues in 4 Thiophenyl β Lactoside Research

Integration with Systems Chemical Biology and Glycobiological Networks

The integration of 4-Thiophenyl-β-lactoside and its derivatives into systems chemical biology offers a powerful approach to unraveling the complexity of glycobiological networks. Unlike their O-glycoside counterparts, thioglycosides exhibit significant resistance to hydrolysis by glycosidases. nih.govnih.gov This stability makes them excellent metabolic inhibitors and probes for studying glycan biosynthesis and function.

By introducing thioglycoside analogues of natural monosaccharides into cellular systems, researchers can strategically intercept and modulate glycan biosynthetic pathways. nih.gov This approach, often termed "metabolic decoy," can lead to the truncation of cell-surface glycans, allowing for the elucidation of the roles of specific carbohydrate structures in cellular processes. nih.gov For example, studies have shown that S-glycosides can be more effective than O-glycosides at inhibiting glycan biosynthesis in mammalian cells, in part due to their resistance to cleavage by intracellular hexosaminidases. nih.govnih.gov The use of this compound and its analogues in this context can help to map the intricate connections within glycobiological networks and understand how perturbations in these networks contribute to health and disease.

Future research will likely focus on developing a broader library of thiophenyl-lactoside analogues with varied functionalities to probe different aspects of glycan metabolism. These studies will provide a more comprehensive understanding of the dynamic nature of the glycome and its role in cellular communication, signaling, and pathogenesis.

Innovations in Synthetic Strategies for Analogues

The synthesis of this compound and its analogues is crucial for their application in biological and materials science. While traditional methods for forming thioglycosidic bonds exist, recent innovations are paving the way for more efficient and stereoselective syntheses. These advancements are critical for creating a diverse range of analogues for various research applications.

One promising area of innovation is the use of metal catalysis. For instance, palladium-catalyzed reactions have been developed for the stereoselective synthesis of β-S-glycosides. acs.org This method offers a practical and general strategy for constructing thioglycosidic linkages with high yields and good stereoselectivity. acs.org Other innovative approaches include the use of novel promoters and one-pot glycosylation reactions that allow for the controlled and expeditious assembly of complex S-linked oligosaccharides. researchgate.net

Enzymatic and chemo-enzymatic strategies are also emerging as powerful tools for the synthesis of thioglycosides. beilstein-journals.org Glycosyltransferases and engineered glycosidases, sometimes referred to as "thioligases," can catalyze the formation of S-glycosidic bonds with high specificity, offering a greener alternative to purely chemical methods. beilstein-journals.org

Future synthetic efforts will likely focus on developing even more efficient, scalable, and environmentally friendly methods for producing this compound and its analogues. The ability to readily access a wide variety of these compounds will undoubtedly accelerate their application in diverse scientific fields. A summary of some synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for S-Glycosides

Synthetic StrategyKey FeaturesPotential Advantages
Metal Catalysis (e.g., Palladium) Utilizes metal catalysts to promote the formation of the thioglycosidic bond. acs.orgHigh stereoselectivity for β-anomers, broad substrate scope. acs.org
Promoter-Mediated Activation Employs various thiophilic promoters to activate a thioglycoside donor for reaction with an acceptor. researchgate.netresearchgate.netVersatile and widely used, with a range of available promoters. researchgate.netresearchgate.net
Enzymatic Synthesis (Thioligases) Uses engineered glycosidases to catalyze the formation of the S-glycosidic linkage. beilstein-journals.orgHigh specificity, environmentally friendly ("green chemistry"). beilstein-journals.org
Free-Radical Addition Involves the free-radical addition of a thiol to an alkene-containing glycoside. nih.govEffective for creating glycoside clusters. nih.gov

Exploration of Novel Glycosidase Targets and Enzyme Families

The resistance of this compound to enzymatic hydrolysis makes it an excellent candidate for probing the active sites of glycosidases and for the discovery of novel enzyme targets. rsc.orgdtu.dk Glycosidases are a vast and diverse class of enzymes involved in numerous biological processes, and their dysfunction is linked to various diseases. rsc.org Small molecules that can selectively target these enzymes are therefore of great interest for both basic research and therapeutic development. rsc.org

This compound and its analogues can act as competitive inhibitors of β-galactosidases and other lactose-metabolizing enzymes. scispace.com By systematically screening these compounds against different glycosidases, it is possible to identify new enzyme targets and to characterize the substrate specificity of known enzymes. The stability of the thioglycosidic bond allows these molecules to bind to the active site of an enzyme without being cleaved, making them valuable tools for structural studies, such as X-ray crystallography, to understand enzyme-substrate interactions.

Furthermore, the development of activity-based probes based on the this compound scaffold could enable the specific labeling and identification of active glycosidases in complex biological samples. This approach would be invaluable for functional proteomics studies aimed at understanding the roles of different glycosidases in various physiological and pathological contexts. The exploration of novel glycosidase targets with this compound and its derivatives holds the potential to uncover new enzymatic functions and to identify promising targets for drug discovery.

Potential in Materials Science and Nanotechnology Applications (e.g., biosensors, probes)

The unique chemical properties of the thiophenyl group in this compound open up exciting possibilities for its use in materials science and nanotechnology. The sulfur atom in the thiophenyl group can form a strong covalent bond with gold surfaces, a principle that is widely used to create self-assembled monolayers (SAMs). nih.govrsc.org This allows for the precise functionalization of gold nanoparticles and surfaces with carbohydrate molecules.

By immobilizing this compound onto gold nanoparticles, it is possible to create multivalent glyconanoparticles. These functionalized nanoparticles can be used as probes to study carbohydrate-protein interactions with high sensitivity and avidity. For example, they could be employed in biosensors to detect the presence of lactose-binding proteins or to study the binding kinetics of lectins. The ability to control the density and presentation of the lactoside on the nanoparticle surface provides a powerful platform for investigating the molecular details of these interactions. nih.govnih.gov

The development of biosensors based on this compound-functionalized surfaces is another promising avenue. For instance, such surfaces could be incorporated into quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) systems to detect the binding of specific enzymes or proteins in real-time. These biosensors could have applications in medical diagnostics, food safety, and environmental monitoring. The inherent stability of the thiol-gold bond ensures the robustness and reusability of these sensor platforms. rsc.orgresearchgate.net

Future research in this area will likely focus on the design and fabrication of novel nanomaterials and biosensors that leverage the specific recognition properties of the lactoside moiety and the robust anchoring of the thiophenyl group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to introduce the thiophenyl group regioselectively in 4-Thiophenyl-β-lactoside?

  • Methodological Answer : Synthesis typically involves protecting the hydroxyl groups of β-lactoside precursors to avoid undesired side reactions. For example, benzylidene acetal protection (e.g., using benzaldehyde derivatives) can isolate specific hydroxyls for functionalization . Thiophenyl groups are introduced via nucleophilic substitution or coupling reactions, such as Mitsunobu reactions, using thiophenol derivatives. Post-synthetic deprotection (e.g., hydrogenolysis) yields the final product. Monitoring intermediate stability (e.g., β-lactosyl iodides) via NMR ensures regioselectivity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1D 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC, HMBC) resolve glycosidic linkage configurations and thiophenyl substitution sites. 3J^3J-couplings between anomeric protons and adjacent carbons confirm β-configuration .
  • X-ray Crystallography : Determines absolute configuration and ring puckering (e.g., Cremer-Pople parameters for galactopyranosyl/glucopyranosyl rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity (>98%) .

Q. How is this compound used as a substrate in glycoside hydrolase activity assays?

  • Methodological Answer : The compound serves as a chromogenic or fluorogenic substrate. Hydrolysis by enzymes like β-galactosidase releases thiophenol, detectable via UV-Vis (400–420 nm) or fluorescence. Assays are optimized by varying pH, temperature, and enzyme concentrations. Activity is quantified using Michaelis-Menten kinetics, with controls (e.g., heat-inactivated enzymes) to confirm specificity .

Advanced Research Questions

Q. How does MA’AT analysis of NMR JJ-couplings elucidate the glycosidic linkage conformation of this compound in solution?

  • Methodological Answer : MA’AT (Model-Free Analysis of Anisotropic Torsions) measures 3JHH^3J_{\text{HH}} and 3JCH^3J_{\text{CH}} couplings across the glycosidic bond (ϕ and ψ torsions). Averaged values from 2D JJ-resolved NMR experiments are compared to molecular dynamics (MD)-generated conformational libraries. This identifies dominant linkage conformers and quantifies their librational motions, resolving flexibility in solution .

Q. What computational strategies are used to model solvation effects on this compound’s conformational stability?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER, CVFF) parameterized for carbohydrates model solvent interactions. Simulations in explicit water or methanol solvate systems (10–100 ns trajectories) analyze hydrogen bonding, solvent-accessible surface area, and ring puckering (e.g., 4C₁ vs. boat/twist-boat). Results are validated against experimental data (e.g., X-ray solvates or NMR-derived torsions ).

Q. How can contradictions in enzyme kinetic data using this compound be resolved?

  • Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., Trichoderma reesei vs. Aspergillus niger) or assay conditions. Resolve by:

  • Standardizing Enzyme Preparations : Compare commercial vs. recombinantly expressed enzymes .
  • Pre-Steady-State Kinetics : Use stopped-flow techniques to capture transient intermediates.
  • Inhibitor Studies : Test competitive inhibitors (e.g., thiogalactosides) to confirm active-site specificity.
  • Data Normalization : Express activity relative to protein concentration (Bradford assay) or reference substrates (e.g., 4-Nitrophenyl-β-lactoside ).

Methodological Notes for Experimental Design

  • Synthetic Optimization : Use TLC and 1H^1H-NMR to monitor reaction progress. For unstable intermediates (e.g., β-lactosyl iodides), low-temperature conditions (−20°C) and inert atmospheres improve stability .
  • Enzyme Assays : Include negative controls (e.g., substrate-only, enzyme-only) to account for non-enzymatic hydrolysis or background signals .
  • Computational Validation : Cross-reference MD simulations with experimental puckering parameters (Cremer-Pople) from crystallography or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.